molecular formula C12H21F3N2O2 B566065 (4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1260836-26-7

(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B566065
CAS No.: 1260836-26-7
M. Wt: 282.307
InChI Key: JAHNFKIKVNKZDJ-UHFFFAOYSA-N
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Description

(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C12H21F3N2O2. It is commonly used as a building block in organic synthesis due to its unique structural features and reactivity. The compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further linked to a carbamate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-(trifluoromethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

4-(Trifluoromethyl)piperidine+tert-Butyl chloroformate(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester\text{4-(Trifluoromethyl)piperidine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} 4-(Trifluoromethyl)piperidine+tert-Butyl chloroformate→(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate ester to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbamate ester.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate
  • Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate

Uniqueness

(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct physicochemical properties. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive molecules and specialty chemicals.

Properties

IUPAC Name

tert-butyl N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-10(2,3)19-9(18)17-8-11(12(13,14)15)4-6-16-7-5-11/h16H,4-8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHNFKIKVNKZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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